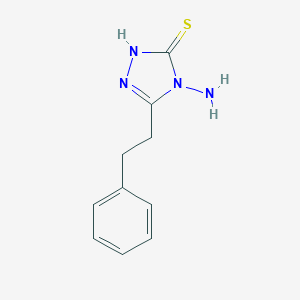

4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with thiocarbohydrazide, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the phenylethyl side chain.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Various substituted triazole compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent and in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

- 4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-one

- 4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonic acid

- 4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thione

Comparison: While these compounds share a similar core structure, their functional groups differ, leading to variations in their chemical reactivity and biological activity. For instance, the presence of a sulfonic acid group can enhance water solubility, while a thione group may increase the compound’s ability to form metal complexes

Biological Activity

Overview

4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. Its unique structure, featuring an amino group, a phenyl group, and a thiol group attached to the triazole ring, positions it as a significant candidate for various biological applications. This article reviews the biological activities associated with this compound, highlighting its potential in medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H12N4S |

| CAS Number | 114246-71-8 |

| Chemical Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that compounds within the 1,2,4-triazole series exhibit significant antimicrobial activity. The thiol group in this compound enhances its ability to disrupt microbial cell walls and inhibit growth. In vitro studies have shown that this compound can effectively inhibit various bacterial strains and fungi.

For instance, a study demonstrated that derivatives of triazole-thiol compounds exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is thought to involve the inhibition of key enzymes responsible for cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A notable investigation utilized the MTT assay to evaluate cytotoxicity against human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that this compound and its derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Key Findings:

- Compounds demonstrated higher cytotoxicity against melanoma cells compared to other cancer types.

- Certain derivatives showed promising results as potential antimetastatic agents by inhibiting cancer cell migration .

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. This interaction leads to the inhibition of critical biological pathways involved in microbial growth and cancer cell proliferation. The compound acts as a hydrogen bond donor and acceptor due to its polar nature, enhancing its interaction with biological targets .

Case Studies

- Antimicrobial Efficacy : A series of tests conducted on synthesized derivatives revealed that modifications at the phenyl ring significantly influenced antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains .

- Cytotoxicity Assessment : In a comparative study involving various triazole derivatives, this compound was identified among the most active compounds against melanoma cells in three-dimensional cultures .

Properties

IUPAC Name |

4-amino-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c11-14-9(12-13-10(14)15)7-6-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYQDWWHMIWHFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NNC(=S)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.